molecular formula C21H23ClFN3O5S B2640976 N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872987-02-5

N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2640976
CAS RN: 872987-02-5
M. Wt: 483.94
InChI Key: AGKOSSFXWFJLFW-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H23ClFN3O5S and its molecular weight is 483.94. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The research focuses on the chemical synthesis and structural analysis of compounds similar to N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. For instance, the study by Mamedov et al. (2016) introduces a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a methodological advancement in the synthesis of both anthranilic acid derivatives and oxalamides. This approach emphasizes the operational simplicity and high yield, underlining its utility in synthesizing complex molecules (Mamedov et al., 2016).

Application in Photolytic Studies

Research by Ortica et al. (2001) examines the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), which share structural similarities with the compound . The study delves into the reaction mechanisms and photoacid generation pathways, offering insights into the chemical dynamics under UV exposure. This research could provide foundational knowledge for developing materials with specific photolytic properties (Ortica et al., 2001).

Applications in Medicinal Chemistry and Drug Development

Although explicitly excluding drug use and dosage information, it's worth noting that the chemical structure of the compound bears resemblance to those studied for various medicinal purposes. For instance, the study by Zarghi et al. (2009) synthesizes a group of compounds, including 1,3-benthiazinan-4-ones with a methyl sulfonyl pharmacophore, to evaluate their COX-2 inhibitory activity. This indicates the potential relevance of structurally similar compounds in the design and development of therapeutic agents (Zarghi et al., 2009).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O5S/c1-14-11-17(23)7-8-18(14)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKOSSFXWFJLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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